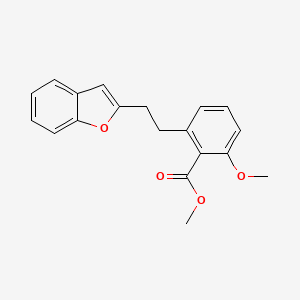

![molecular formula C19H19NO3 B6339408 2-[2-(1H-Indol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171924-26-7](/img/structure/B6339408.png)

2-[2-(1H-Indol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest for many researchers. Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis .科学的研究の応用

Anti-Inflammatory Applications

The compound is structurally similar to Naproxen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, and inflammatory diseases such as rheumatoid arthritis . The mechanism of action of Naproxen involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .

Antiviral Applications

Indole derivatives, including those similar to the compound , have shown antiviral activity. For example, Ethyl 1H-indole-3-carboxylates showed anti-viral activity in Huh-7.5 cells .

Treatment of Cancer Cells

Indole derivatives have attracted increasing attention in recent years for their potential as biologically active compounds in the treatment of cancer cells .

Treatment of Microbial Infections

In addition to their potential use in cancer treatment, indole derivatives have also been studied for their effectiveness against various types of microbial infections .

Treatment of Various Disorders

Indole derivatives have been studied for their potential use in treating various disorders in the human body .

Antioxidant Properties

While not directly related to the compound , similar indole derivatives have been synthesized and studied for their antioxidant properties .

作用機序

Target of Action

Methyl 2-(2-(1H-indol-3-yl)ethyl)-6-methoxybenzoate, a derivative of indole, is known to target interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a role in the regulation of white blood cells, which are essential for the body’s immune response.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that Methyl 2-(2-(1H-indol-3-yl)ethyl)-6-methoxybenzoate may interact with its targets, such as interleukin-2, leading to changes in the function of these targets.

Biochemical Pathways

Indole derivatives have been found to affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by Methyl 2-(2-(1H-indol-3-yl)ethyl)-6-methoxybenzoate and their downstream effects would depend on the specific targets of this compound.

Result of Action

The molecular and cellular effects of Methyl 2-(2-(1H-indol-3-yl)ethyl)-6-methoxybenzoate’s action would depend on its specific targets and the pathways it affects. Given its potential antiviral, anti-inflammatory, and anticancer activities among others , it could lead to a variety of cellular responses.

特性

IUPAC Name |

methyl 2-[2-(1H-indol-3-yl)ethyl]-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-22-17-9-5-6-13(18(17)19(21)23-2)10-11-14-12-20-16-8-4-3-7-15(14)16/h3-9,12,20H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXVIMZZSZGQMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)CCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1H-Indol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-2-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide](/img/structure/B6339331.png)

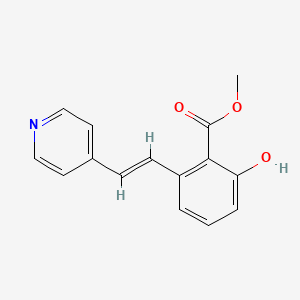

![2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339339.png)

![{2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol](/img/structure/B6339344.png)

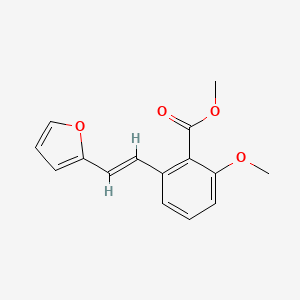

![2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339353.png)

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid](/img/structure/B6339358.png)

![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339372.png)

![2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339379.png)

![2-[2-(5-Chloro-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339400.png)

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339404.png)

![2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339412.png)

![2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339430.png)